molecular formula C20H13ClO3S B2633838 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate CAS No. 298215-32-4

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate

Cat. No.: B2633838
CAS No.: 298215-32-4
M. Wt: 368.83
InChI Key: WOIKAVLJSNGODF-VAWYXSNFSA-N
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Description

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate is an organic compound that features a thiophene ring, a phenyl group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate typically involves the condensation of thiophene derivatives with benzoyl chloride derivatives under specific reaction conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate
  • 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate
  • 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2,5-dichlorobenzene-1-sulfonate

Uniqueness

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO3S/c21-18-6-2-1-5-17(18)20(23)24-15-9-7-14(8-10-15)19(22)12-11-16-4-3-13-25-16/h1-13H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIKAVLJSNGODF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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